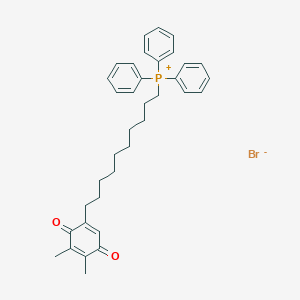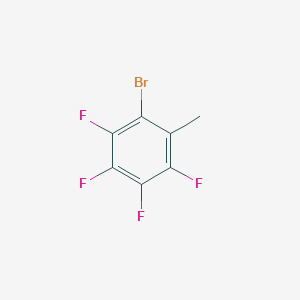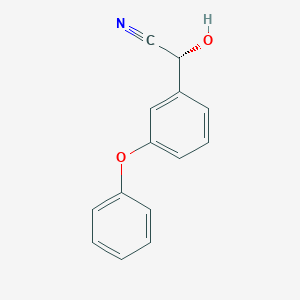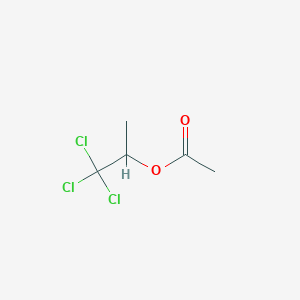
1,1,1-Trichloropropan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichloropropan-2-yl acetate, commonly known as chlorpropham, is a chemical compound that is widely used in the agricultural industry as a herbicide and plant growth regulator. It is a colorless liquid with a pungent odor and is soluble in water and organic solvents. The compound is known to have several biochemical and physiological effects on plants, animals, and humans.
Mécanisme D'action
The mechanism of action of 1,1,1-Trichloropropan-2-yl acetate involves the inhibition of cell division in plants. The compound acts as a mitotic inhibitor, disrupting the normal process of cell division and leading to the death of the plant. Chlorpropham has also been found to inhibit the activity of certain enzymes in plants, leading to a decrease in the production of certain hormones and growth factors.
Effets Biochimiques Et Physiologiques
1,1,1-Trichloropropan-2-yl acetate has been found to have several biochemical and physiological effects on plants, animals, and humans. In plants, the compound can cause stunted growth, chlorosis, and necrosis. In animals, chlorpropham has been found to have teratogenic effects, causing birth defects in developing fetuses. The compound has also been found to have carcinogenic properties in animal studies. In humans, exposure to chlorpropham can cause skin irritation, respiratory problems, and neurological effects.
Avantages Et Limitations Des Expériences En Laboratoire
1,1,1-Trichloropropan-2-yl acetate is commonly used in laboratory experiments to study the effects of mitotic inhibitors on cell division in plants. The compound is relatively inexpensive and widely available, making it a popular choice for researchers. However, the use of chlorpropham in laboratory experiments is limited by its potential toxicity and carcinogenic properties. Researchers must take appropriate precautions when handling the compound to minimize the risk of exposure.
Orientations Futures
There are several future directions for research on 1,1,1-Trichloropropan-2-yl acetate. One area of interest is the development of safer and more effective herbicides and plant growth regulators. Researchers are also exploring the potential applications of chlorpropham in the pharmaceutical industry as a drug delivery agent. Additionally, there is a need for further research on the potential health effects of exposure to chlorpropham in humans and animals.
Méthodes De Synthèse
The synthesis of 1,1,1-Trichloropropan-2-yl acetate is typically carried out by reacting chloroform with acetic anhydride in the presence of a strong base such as sodium hydroxide. The reaction yields chlorpropham, which can then be purified through distillation and recrystallization. The purity of the compound can be determined through various analytical techniques such as gas chromatography and mass spectrometry.
Applications De Recherche Scientifique
1,1,1-Trichloropropan-2-yl acetate has been extensively studied for its herbicidal and plant growth regulatory properties. It is commonly used to control the growth of weeds in crops such as potatoes, sugar beets, and peanuts. The compound has also been found to have antifungal properties and can be used to control fungal diseases in plants. Additionally, chlorpropham has been studied for its potential applications in the pharmaceutical industry as a drug delivery agent.
Propriétés
Numéro CAS |
19376-15-9 |
|---|---|
Nom du produit |
1,1,1-Trichloropropan-2-yl acetate |
Formule moléculaire |
C5H7Cl3O2 |
Poids moléculaire |
205.46 g/mol |
Nom IUPAC |
1,1,1-trichloropropan-2-yl acetate |
InChI |
InChI=1S/C5H7Cl3O2/c1-3(5(6,7)8)10-4(2)9/h3H,1-2H3 |
Clé InChI |
YFLDUTFKTAURAE-UHFFFAOYSA-N |
SMILES |
CC(C(Cl)(Cl)Cl)OC(=O)C |
SMILES canonique |
CC(C(Cl)(Cl)Cl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



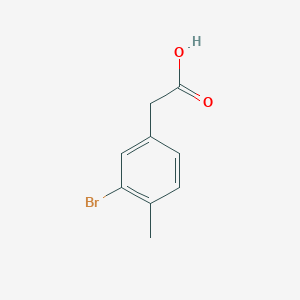
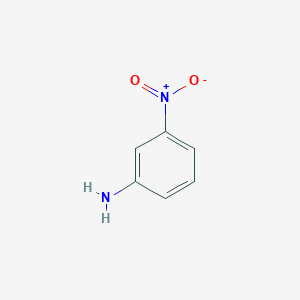
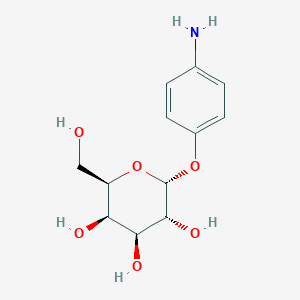
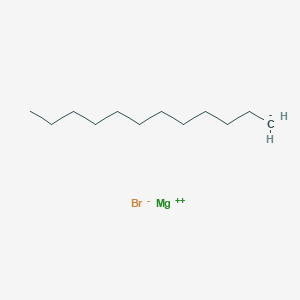
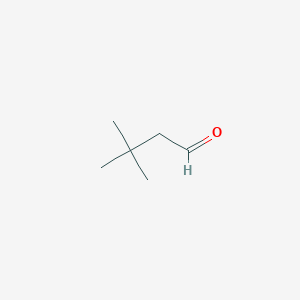
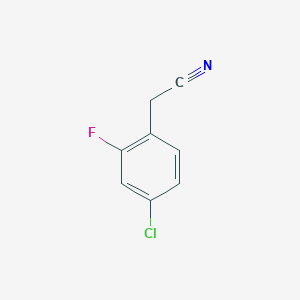
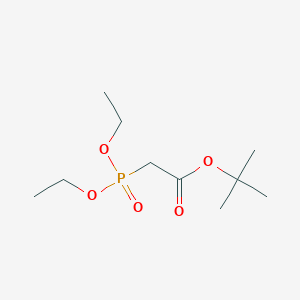
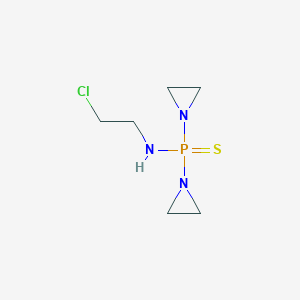
![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)
![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)
